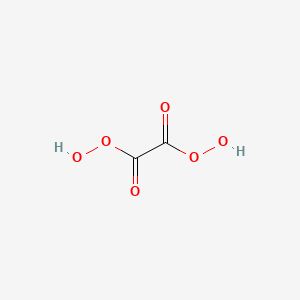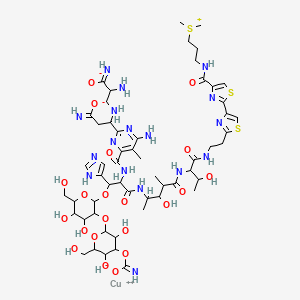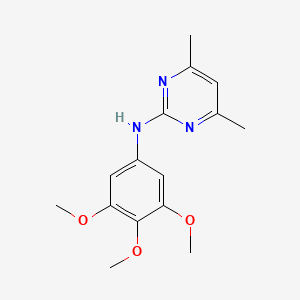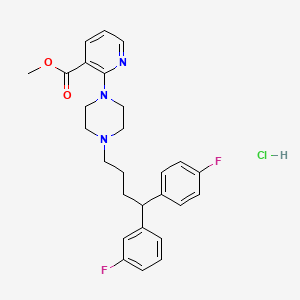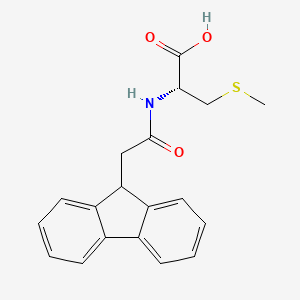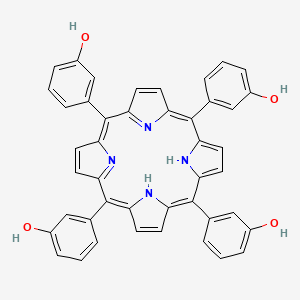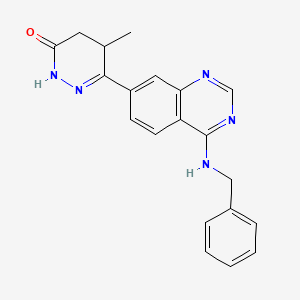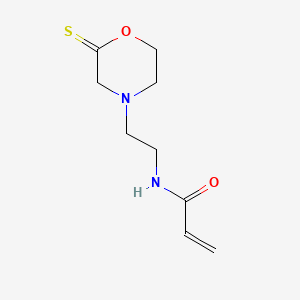
1-Piperazinecarbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarbodithioic acid, also known as N-piperazinedithioacarboxylic acid or parvex, belongs to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member heterocyclic with two nitrogen atoms at positions 1 and 4, as well as four carbon atoms. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Surface Enhanced Raman Scattering (SERS) Studies
1-Piperazinecarbodithioic acid has been studied for its applications in surface-enhanced Raman scattering (SERS). Researchers synthesized piperazine-1-carbodithioic acid and investigated its specific SERS effects on silver and ZnO nanoparticles. The study provided insights into the enhancement mechanism and factors influencing SERS effects (Prakash et al., 2015).
Novel Sperm-Immobilizing Agents
1-Substituted piperazinecarbodithioates have been designed and synthesized as potential sperm-immobilizing agents. These compounds were found to irreversibly immobilize sperm and exhibited multiple activities including antifungal and antitrichomonal activities (Jangir et al., 2014).
Inhibitors of Soluble Epoxide Hydrolase
Researchers identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These compounds showed promise for various disease models due to their robust effects on serum biomarkers (Thalji et al., 2013).
Peptide Carboxyl Group Derivatization
Piperazine-based derivatives have been used for derivatization of carboxyl groups on peptides. This process enhances ionization efficiency in mass spectrometry, facilitating comprehensive proteome analysis (Qiao et al., 2011).
Antidepressant Metabolism Studies
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) is a novel antidepressant. Its metabolism was studied, revealing the formation of various metabolites, which aids in understanding the drug's pharmacokinetics (Hvenegaard et al., 2012).
Postcombustion Capture of CO2
Piperazine solutions have been investigated for their potential in postcombustion capture of carbon dioxide. The kinetics of CO2 reactions in piperazine solutions were studied, highlighting the efficiency of piperazine in CO2 capture processes (Conway et al., 2013).
Synthesis and Characterization of Amino Acids Conjugates
Piperazine derivatives were synthesized as amino acids conjugates and studied for their anti-inflammatory activity. These findings contribute to the understanding of piperazine as a pharmaceutical intermediate (Xiao-le, 2014).
Cytotoxicity Screening in Cancer Research
Piperazine-1-carbodithioate derivatives of quinazolin-4(3H)-ones were synthesized and screened for cytotoxicity against various human cancer cell lines. This research contributes to the development of new anticancer agents (Cao et al., 2009).
Propiedades
Número CAS |
99-00-3 |
|---|---|
Fórmula molecular |
C5H10N2S2 |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
piperazine-1-carbodithioic acid |
InChI |
InChI=1S/C5H10N2S2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9) |
Clave InChI |
IDIICHZCEIGXGB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=S)S |
SMILES canónico |
C1CN(CCN1)C(=S)S |
melting_point |
228.0 °C 225-227°C |
| 99-00-3 | |
Descripción física |
Solid |
Sinónimos |
picadex |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1,3-dihydroxybutan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose](/img/structure/B1198989.png)
![Chloromethyl (8xi,9xi,11beta,14xi,17alpha)-17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate](/img/structure/B1198990.png)
